ジヒドロコレステロール

概要

説明

科学的研究の応用

Role in Smith-Lemli-Opitz Syndrome (SLOS)

Dihydrocholesterol is notably linked to Smith-Lemli-Opitz Syndrome, a genetic disorder caused by mutations in the DHCR7 gene. This condition results in the accumulation of 7-DHC due to the impaired conversion to cholesterol. Research indicates that elevated levels of 7-DHC lead to various developmental issues, including neurological defects and physical malformations .

Case Study:

- A study demonstrated that 7-DHC-derived oxysterols negatively affect cell viability in Neuro2a cells, highlighting the compound's role in cellular differentiation and proliferation .

Neuroprotective Properties

Recent investigations have shown that enhancing levels of 7-DHC can suppress ferroptosis—a form of regulated cell death—particularly in brain tissues following hypoxic-ischemic injury. This suggests that dihydrocholesterol may have protective effects against neurodegenerative conditions .

Research Findings:

- In animal models, pharmaceutical inhibition of DHCR7 led to increased 7-DHC levels, which correlated with reduced neuronal injury and improved survival rates after ischemic events .

Cancer Research

Dihydrocholesterol has been explored for its potential therapeutic applications in cancer treatment. The modulation of cholesterol metabolism through DHCR7 inhibitors has been suggested as a strategy to enhance the efficacy of certain cancer therapies .

Key Insights:

- Studies indicate that inhibiting DHCR7 can alter lipid profiles within cancer cells, potentially leading to increased sensitivity to chemotherapeutic agents .

Cardiovascular Health

The role of dihydrocholesterol in cholesterol metabolism positions it as a target for cardiovascular disease research. Elevated levels of 7-DHC have been linked to atherosclerosis and other cardiovascular conditions, making it a focus for developing preventive strategies .

Steroid Production

Dihydrocholesterol serves as a precursor for synthesizing various steroid hormones and pharmaceuticals. The ability to produce 7-DHC from microbial sources is being investigated as a sustainable method for steroid production, reducing reliance on traditional chemical synthesis methods .

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medical Research | Understanding SLOS | Elevated 7-DHC correlates with developmental defects |

| Neuroprotection | Suppressing ferroptosis | Enhanced 7-DHC levels reduce neuronal injury |

| Cancer Treatment | Modulating lipid metabolism | DHCR7 inhibitors increase chemotherapy efficacy |

| Steroid Production | Precursor for steroids | Microbial synthesis of 7-DHC shows promise |

作用機序

5α-コレスタノールの作用機序は、コレステロール代謝における役割に関連しています。 それは、腸内細菌の作用によってコレステロールから誘導されます . CTXの文脈では、ステロール27-ヒドロキシラーゼの欠損により、5α-コレスタノールおよび他の胆汁酸前駆体が血漿および組織に蓄積します . この蓄積は、正常な胆汁酸代謝を混乱させ、CTXの症状に寄与します。

類似の化合物:

5β-コレスタノール: この化合物は、5α-コレスタノールの立体異性体であり、5位および6位の炭素における水素原子の配置が異なります.

コレステロール: 5α-コレスタノールの前駆体であるコレステロールは、5,6位に二重結合を持ち、水素化されて5α-コレスタノールを形成します.

ユニーク性: 5α-コレスタノールは、その特定の立体化学構造とCTXのバイオマーカーとしての役割のためにユニークです。 GCやHPLCなどの分析技術における内部標準として機能する能力も、他のステロールとは一線を画しています .

生化学分析

Biochemical Properties

Dihydrocholesterol is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lathosterol oxidase in the cholesterol biosynthesis pathway . The interaction between Dihydrocholesterol and these biomolecules often involves binding at specific sites, leading to changes in the structure and function of these molecules .

Cellular Effects

Dihydrocholesterol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in the regulation of membrane fluidity and the formation of membrane microdomains . These effects can significantly influence the overall function and health of cells.

Molecular Mechanism

Dihydrocholesterol exerts its effects at the molecular level through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been shown to have a condensing effect on the acyl chains of phospholipids, which is believed to play a major role in controlling the fluidity, structure, and functioning of all animal cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydrocholesterol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study involving Saccharomyces cerevisiae, the production of 7-dehydrocholesterol, a precursor of Dihydrocholesterol, was observed over a 96-hour period .

Dosage Effects in Animal Models

The effects of Dihydrocholesterol can vary with different dosages in animal models. For instance, simultaneous feeding of Dihydrocholesterol and cholesterol to rats significantly reduced the amount of cholesterol absorbed into the thoracic lymph . This suggests that the dosage of Dihydrocholesterol can have a significant impact on its physiological effects.

Metabolic Pathways

Dihydrocholesterol is involved in several metabolic pathways, including the cholesterol biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways, which can influence metabolic flux or metabolite levels .

Transport and Distribution

Dihydrocholesterol is transported and distributed within cells and tissues through non-vesicular routes of transfer, mediated by lipid-transfer proteins (LTPs) . These LTPs have a domain with a hydrophobic cavity that accommodates one sterol molecule, allowing for the transport of Dihydrocholesterol across different cellular compartments .

Subcellular Localization

Dihydrocholesterol is primarily localized in the endoplasmic reticulum (ER) and nuclear envelope . Its subcellular localization can influence its activity or function. For instance, the localization of Dihydrocholesterol in the ER is crucial for its role in the cholesterol biosynthesis pathway .

準備方法

合成経路と反応条件: 5α-コレスタノールは、コレステロールの水素化によって合成することができます。 水素化プロセスは、コレステロールの5,6-二重結合に水素を付加することを含み、5α-コレスタノールの形成をもたらします . この反応は通常、炭素上のパラジウム(Pd/C)などの触媒を必要とし、高圧および高温の条件下で水素ガス中で行われます。

工業的製造方法: 工業環境では、5α-コレスタノールは、ガスクロマトグラフィー質量分析(GC-MS)法を使用して製造されることがよくあります。 これらの方法は、生物学的マトリックスからの5α-コレスタノールの単離、同定、および定量を含みます . このプロセスには、試料調製とクロマトグラフィー分離が含まれ、化合物の純度と品質が保証されます。

化学反応の分析

反応の種類: 5α-コレスタノールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤は、5α-コレスタノールを酸化して、コレスタノンを生成するために使用できます。

還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤は、5α-コレスタノールを対応するアルコールに還元できます。

置換: ハロゲン化反応は、三臭化リン(PBr3)などの試薬を使用して、ヒドロキシル基をハロゲンで置換することができます。

生成される主要な生成物:

酸化: コレスタノン

還元: コレスタノールアルコール

置換: ハロゲン化コレスタノール誘導体

類似化合物との比較

5beta-CHOLESTANOL: This compound is a stereoisomer of 5alpha-CHOLESTANOL, differing in the configuration of the hydrogen atoms at the 5th and 6th positions.

Uniqueness: 5alpha-CHOLESTANOL is unique due to its specific stereochemistry and its role as a biomarker for CTX. Its ability to serve as an internal standard in analytical techniques like GC and HPLC also sets it apart from other sterols .

生物活性

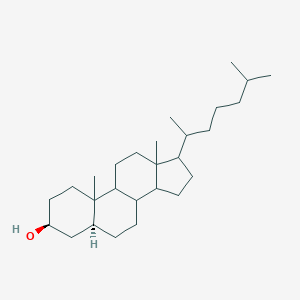

Dihydrocholesterol (DHC), also known as 5α-cholestanol, is a saturated derivative of cholesterol that plays a significant role in various biological processes. This article explores the biological activities of DHC, emphasizing its impact on cellular functions, potential therapeutic applications, and its relationship with cholesterol metabolism.

Structure and Properties

Dihydrocholesterol is structurally similar to cholesterol but lacks a double bond in the steroid nucleus. This modification alters its physical and chemical properties, influencing its biological activity. DHC can be synthesized from cholesterol through hydrogenation or can be derived from the reduction of 7-dehydrocholesterol (7-DHC).

1. Role in Cholesterol Metabolism

DHC is involved in the cholesterol biosynthesis pathway. It serves as an intermediate product in the conversion of 7-DHC to cholesterol, catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme's activity is crucial for maintaining cellular cholesterol levels and membrane integrity.

2. Cellular Effects

Research has demonstrated that DHC exhibits various cellular effects:

- Neuroprotection : DHC has been shown to protect neuronal cells from oxidative stress and apoptosis. Its antioxidant properties allow it to scavenge free radicals, thereby reducing cellular damage .

- Regulation of Ferroptosis : Recent studies indicate that DHC may play a role in regulating ferroptosis, a form of regulated cell death associated with lipid peroxidation. Inhibiting DHCR7 leads to increased levels of DHC, which can protect cells from ferroptosis by stabilizing membrane lipids .

Case Study: Neuroblastoma and Burkitt's Lymphoma

In xenograft models of neuroblastoma and Burkitt's lymphoma, elevated levels of DHC were associated with a shift towards a ferroptosis-resistant state. This suggests that cancer cells may exploit DHC accumulation to promote survival under stress conditions .

In Vitro Studies

In vitro experiments using Neuro2a cells have shown that DHC can influence gene expression related to cholesterol synthesis and cellular stress responses. The modulation of these pathways indicates that DHC has broader implications for cellular homeostasis and disease states .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of dihydrocholesterol compared to its precursor, 7-dehydrocholesterol:

| Biological Activity | Dihydrocholesterol (DHC) | 7-Dehydrocholesterol (7-DHC) |

|---|---|---|

| Neuroprotection | Yes | Limited |

| Regulation of Ferroptosis | Yes | Yes |

| Antioxidant Activity | Moderate | High |

| Role in Cholesterol Synthesis | Intermediate | Precursor |

| Cytotoxicity at High Levels | Low | High |

Implications for Health and Disease

Dihydrocholesterol's biological activities suggest potential therapeutic applications, particularly in neurodegenerative diseases where oxidative stress plays a critical role. Additionally, understanding its role in cancer biology could lead to novel strategies for targeting ferroptosis in tumors.

特性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-QCYZZNICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883258 | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-97-7 | |

| Record name | Cholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。